[1] The Molecular Basis of the Sodium Dodecyl Sulfate Effect on Human Ubiquitin Structure: A Molecular Dynamics Simulation Study - PMC - NCBI )[2] Sodium dodecyl sulphate: A very useful surfactant for Scientific Invetigations - ResearchGate ()
Beyond protein research, SDS has various applications in scientific research:
Sodium dodecyl sulfate is an organic compound with the chemical formula CH₃(CH₂)₁₁OSO₃Na, commonly referred to as sodium lauryl sulfate. It is a widely used anionic surfactant known for its surfactant properties, which make it effective in various cleaning and hygiene products. This compound consists of a hydrophobic hydrocarbon tail and a hydrophilic sulfate head, granting it amphiphilic characteristics that enable it to reduce surface tension and stabilize emulsions. Sodium dodecyl sulfate is derived from dodecanol, a fatty alcohol, and is often produced from natural sources such as coconut and palm oils .
SDS disrupts non-covalent interactions that hold biological molecules like proteins and membranes together. This process is called denaturation. The mechanism involves several steps:
This mechanism allows SDS to be used in various research applications, such as:
Additionally, sodium dodecyl sulfate can react with proteins, denaturing them by disrupting non-covalent interactions, which is crucial in biochemical applications such as electrophoresis .
The synthesis of sodium dodecyl sulfate typically involves two main methods:
These methods yield various grades of sodium dodecyl sulfate, including broad-cut and purified forms suitable for different applications .
Sodium dodecyl sulfate has diverse applications across various industries:
Research indicates that sodium dodecyl sulfate interacts significantly with proteins and lipids. In biochemical assays, it binds to proteins at a ratio of one molecule per two amino acid residues, imparting a uniform negative charge that facilitates their separation during electrophoresis. Studies have shown that sodium dodecyl sulfate can enhance the transdermal absorption of drugs by disrupting lipid bilayers in skin cells . Additionally, its environmental interactions have been studied concerning biodegradability and toxicity in aquatic ecosystems .
Sodium dodecyl sulfate shares similarities with other surfactants but possesses unique properties that set it apart. Here are some comparable compounds:
Sodium dodecyl sulfate’s strong denaturing ability makes it particularly effective for protein solubilization compared to other surfactants . Its widespread use in both consumer products and scientific research underscores its versatility and importance in various fields.
Sodium dodecyl sulfate exhibits markedly different solubility characteristics across various solvent systems, reflecting its amphiphilic molecular structure. The compound demonstrates exceptional solubility in water, exceeding 130 grams per liter at 20°C [1]. This high aqueous solubility results from the favorable interactions between the anionic sulfate headgroup and the polar water molecules, which effectively stabilize the dissolved surfactant through hydrogen bonding and electrostatic interactions.
Solvent | Solubility (mg/mL) | Polarity | Reference |
---|---|---|---|
Water | >130 | Polar | [1] |
Methanol | ≥5 | Polar | [2] |
Ethanol | ≥5 | Polar | [2] |
DMSO | ≥5 | Polar | [2] |
DMF | ≥5 | Polar | [2] |
Chloroform | <5 | Nonpolar | [3] |
Carbon Tetrachloride | <5 | Nonpolar | [3] |
In polar organic solvents such as methanol, ethanol, dimethyl sulfoxide, and dimethylformamide, sodium dodecyl sulfate maintains significant solubility with values of at least 5 milligrams per milliliter [2]. The form space analysis demonstrates that these solvents provide adequate solvation power through their polar functional groups, which can interact effectively with the sulfate headgroup while accommodating the hydrocarbon tail.
Conversely, nonpolar solvents present substantial limitations for sodium dodecyl sulfate dissolution. In chloroform and carbon tetrachloride, the solubility drops dramatically to less than 5 milligrams per milliliter [3]. This reduced solubility in nonpolar media reflects the inability of these solvents to adequately solvate the ionic sulfate headgroup, despite their compatibility with the dodecyl chain.
The solubility behavior in methanol-water mixed systems reveals concentration-dependent effects on the critical micelle concentration [4] [5]. As the methanol fraction increases, the critical micelle concentration increases correspondingly, indicating reduced surfactant aggregation tendency in the mixed solvent environment. This phenomenon occurs because methanol disrupts the hydrophobic interactions that drive micelle formation in pure water.
The thermal properties of sodium dodecyl sulfate demonstrate complex phase transition behavior influenced by temperature, concentration, and environmental conditions. The melting point of the pure crystalline material occurs at 204-207°C under standard atmospheric conditions [6] [7], indicating substantial thermal stability of the solid form.
Property | Value | Method | Reference |
---|---|---|---|
Melting Point | 204-207°C | DSC | [6] [7] |
Transition Temperature (Coagel to Liquid Crystal) | 23.5°C | FTIR | [8] |
Phase Transition (Gaseous Phase) | Above 318 K (45°C) | Molecular Dynamics | [9] [10] |
Krafft Point Range | 281 K (8°C) | Solubility | [11] |
Molecular dynamics simulations reveal significant temperature-dependent structural transitions at aqueous interfaces [9] [10]. At room temperature, sodium dodecyl sulfate molecules aggregate at the water-vapor interface in a liquid-expanded phase configuration. As temperature increases above 318 K (45°C), the molecules undergo a phase transition to a gaseous-like phase, characterized by increased molecular spreading and reduced intermolecular aggregation [9] [10]. This transition manifests through temperature-dependent changes in two-dimensional molecular arrays, tilt angles, and immersion depths into the aqueous phase.
Fourier transform infrared spectroscopy studies of concentrated sodium dodecyl sulfate-water systems (40 weight percent) reveal multiple phase transitions within a narrow temperature range [8]. The primary transition from liquid crystal to Coagel I occurs at 23.5°C, representing a fundamental reorganization of the surfactant molecular packing. Additional metastable coagel phases (Coagel II and Coagel III) form under specific thermal conditions, with ice formation at 0°C inducing Coagel II, while annealing at -20°C produces the stable Coagel III phase [8].
The aggregation behavior exhibits concentration-dependent temperature effects. At low temperatures, surfactant molecules form crystalline aggregates with ordered molecular arrangements, while elevated temperatures promote micelle formation with increased molecular mobility [12] [13]. The structural transition occurs through changes in conformational flexibility, with gauche defect probability increasing along the hydrocarbon chain as temperature rises.
Desorption free energy profiles demonstrate temperature-dependent behavior at interfaces, with higher desorption energies observed for aggregated states at low temperatures [9] [10]. The free energy profiles depend upon the distribution and phase state of sodium dodecyl sulfate molecules at the interface, providing insights into adsorption thermodynamics and kinetics.
The critical micelle concentration represents a fundamental physicochemical parameter characterizing the concentration threshold above which micelle formation occurs. For sodium dodecyl sulfate in pure water at 25°C under atmospheric pressure, the established critical micelle concentration value is 8.2 millimolar [14] [15]. This value represents the point where additional surfactant molecules preferentially form micellar aggregates rather than remaining as individual monomers in solution.
Solvent System | CMC (mM) | Method | Reference |
---|---|---|---|
Pure Water (25°C) | 8.2 | Literature | [14] [15] |
Water (303.15 K) | 8.5 | Conductivity | [16] |
Water (298 K) | 8.0 | Surface Tension | [17] |
Methanol | Higher than water | Conductivity | [4] [5] |
Ethanol | Higher than water | Conductivity | [5] |
DMSO | Higher than water | Conductivity | [2] |
Choline Chloride/Urea DES | Lower than water | Surface Tension | [18] |
Temperature effects on critical micelle concentration demonstrate measurable variations, with values of 8.5 millimolar at 303.15 K determined through conductivity measurements [16]. Surface tension methodologies yield consistent results, with critical micelle concentration values of 8.0 millimolar at 298 K [17]. These slight variations reflect the temperature dependence of micellization thermodynamics and the precision limitations of different analytical techniques.
Solvent composition profoundly influences critical micelle concentration values. In methanol-water and ethanol-water mixed systems, the critical micelle concentration increases with increasing organic solvent content [4] [5]. This increase occurs because organic cosolvents reduce the driving force for micellization by improving the solubility of the hydrophobic tail groups and disrupting the structured water network that stabilizes micelles.
Deep eutectic solvents present unique micellization environments. In choline chloride-urea systems, sodium dodecyl sulfate exhibits lower critical micelle concentration values compared to aqueous solutions [18]. When plotted against mole fraction rather than molar concentration, the critical micelle concentration in deep eutectic solvents approximates that observed in water, suggesting similar molecular-level driving forces for aggregation despite the different bulk solvent properties.
Ionic liquid systems demonstrate complex effects on critical micelle concentration values. The presence of ionic liquids with short alkyl chains increases the critical micelle concentration, while ionic liquids containing longer alkyl chains decrease these values [19]. This behavior reflects competitive interactions between ionic liquid cations and sodium dodecyl sulfate molecules, with longer alkyl chains promoting mixed micelle formation.
The aggregation behavior of sodium dodecyl sulfate demonstrates complex dependencies on solution conditions, temperature, and the presence of additives. In pure water at the critical micelle concentration and 25°C, the average aggregation number is approximately 62 molecules per micelle [14]. This value represents the equilibrium between attractive hydrophobic interactions that promote aggregation and electrostatic repulsion between anionic headgroups that limits micelle size.
Condition | Aggregation Number | Temperature | Reference |
---|---|---|---|
Water at CMC | 62 | 25°C | [14] |
Water with Ionic Liquids | Increases with IL concentration | Room temperature | [20] [21] |
Ethylene Glycol mixtures | Decreases with EG content | Various | [5] |
Mixed surfactant systems | Variable | Various | [22] [23] |
Molecular dynamics simulations provide detailed insights into aggregation kinetics and mechanisms [12] [13]. Starting from randomly distributed sodium dodecyl sulfate molecules, initial aggregation occurs rapidly within the first few nanoseconds of simulation time. The aggregation process exhibits temperature-dependent structural transitions, with crystalline aggregates forming at low temperatures and micellar structures developing at elevated temperatures.
The internal dynamics of micelles involve two distinct motional components: global diffusion of the entire micelle and faster internal motions of individual monomers [24]. The global diffusion follows Fickian behavior with diffusion coefficients consistent with dynamic light scattering measurements. Internal motions involve localized translational movements of hydrogen atoms within spherical volumes that increase linearly along the dodecyl chain, with atoms closer to the headgroup exhibiting more restricted mobility.
Ionic liquid additives significantly modify aggregation behavior. The aggregation number increases with increasing ionic liquid concentration due to incorporation of oppositely charged ionic liquid cations into the micellar structure [20] [21]. This incorporation leads to larger aggregate formation, with the ionic liquid cations serving as bound counterions that partially neutralize the negative charge of the sulfate headgroups.
In ethylene glycol-water mixtures, aggregation numbers decrease with increasing ethylene glycol content [5]. This reduction occurs because ethylene glycol disrupts the hydrophobic interactions that drive micelle formation while providing alternative solvation for both hydrophobic and hydrophilic regions of the surfactant molecules.
Mixed surfactant systems exhibit complex aggregation behavior dependent on the nature and concentration of cosurfactants [22] [23]. In sodium dodecyl sulfate-rhamnolipid mixtures, synergistic interactions promote enhanced aggregation with modified thermodynamic parameters. The parameter of intermolecular interactions indicates synergistic effects in both surface tension reduction and micelle formation.
Fourier transform infrared spectroscopy provides comprehensive characterization of the molecular structure and conformational behavior of sodium dodecyl sulfate in various phases and environments. The infrared spectrum exhibits characteristic absorption bands corresponding to both the hydrophobic alkyl chain and the hydrophilic sulfate headgroup.
Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |
---|---|---|---|
C-H stretching (asymmetric) | ~2920 | CH₂ asymmetric stretch | [8] [3] [25] |
C-H stretching (symmetric) | ~2850 | CH₂ symmetric stretch | [8] [3] [25] |
C-H scissoring | ~1468 | CH₂ scissoring | [8] [3] [25] |
S=O stretching (asymmetric) | ~1250 | SO₄²⁻ asymmetric stretch | [8] [3] [25] |
S=O stretching (symmetric) | ~1080 | SO₄²⁻ symmetric stretch | [8] [3] [25] |
S-O stretching | ~1000-1100 | S-O stretch | [8] [3] [25] |
The alkyl chain region displays prominent C-H stretching vibrations with asymmetric stretching occurring near 2920 cm⁻¹ and symmetric stretching at approximately 2850 cm⁻¹ [8] [3] [25]. These bands provide information about chain conformation and packing, with frequency shifts indicating changes in molecular environment and intermolecular interactions. The C-H scissoring vibration appears around 1468 cm⁻¹, reflecting the conformational state of the methylene groups along the hydrocarbon chain.
The sulfate headgroup region exhibits multiple characteristic absorption bands reflecting the complex vibrational modes of the SO₄²⁻ group. The asymmetric S=O stretching vibration occurs near 1250 cm⁻¹, while the symmetric S=O stretching appears around 1080 cm⁻¹ [8] [3] [25]. Additional S-O stretching vibrations manifest in the 1000-1100 cm⁻¹ region, providing insights into the headgroup environment and hydrogen bonding interactions.
Phase transition studies utilizing temperature-dependent infrared spectroscopy reveal conformational changes accompanying structural transitions [8]. The coagel to liquid crystal transition at 23.5°C produces measurable changes in both headgroup and tail group vibrational characteristics. Ice formation and annealing effects induce specific spectroscopic signatures associated with different coagel phases, demonstrating the sensitivity of infrared spectroscopy to molecular packing arrangements.
Surface adsorption studies employ infrared reflection spectroscopy to characterize sodium dodecyl sulfate films at solid-liquid interfaces [25] [26]. Subtractively normalized interfacial Fourier transform infrared reflection spectroscopy reveals potential-dependent conformational changes at gold electrode surfaces. The spectroscopic data indicate liquid-crystalline alkyl chain states rather than gel states in adsorbed films, with headgroup orientation varying between ordered and disordered configurations depending on electrode potential.
Adsorption on germanium substrates in nonpolar solvents demonstrates modified spectroscopic characteristics compared to aqueous systems [3] [27]. The infrared bands exhibit frequency shifts and intensity changes reflecting altered molecular environments and surface interactions. Atomic force microscopy imaging combined with infrared spectroscopy provides complementary information about surface morphology and molecular organization.
Nuclear magnetic resonance spectroscopy provides detailed molecular-level information about the structure, dynamics, and interactions of sodium dodecyl sulfate in solution and micellar systems. Proton NMR chemical shifts offer particularly sensitive probes of molecular environment and conformation changes.
Proton Position | Chemical Shift (ppm) | Multiplicity | Reference |
---|---|---|---|
Terminal CH₃ | 0.84-0.86 | Triplet | [28] [29] |
CH₂ (bulk chain) | 1.25-1.48 | Multiplet | [28] [29] |
CH₂ (α to SO₄) | 3.70-3.72 | Triplet | [28] [29] |
CH₂ (β to SO₄) | 1.60-1.65 | Multiplet | [28] [29] |
The terminal methyl group exhibits a characteristic triplet pattern at 0.84-0.86 parts per million, reflecting coupling with the adjacent methylene group [28] [29]. The bulk methylene protons along the hydrocarbon chain appear as complex multiplets in the 1.25-1.48 parts per million region, with exact chemical shifts varying slightly based on chain position and molecular environment.
The methylene protons adjacent to the sulfate group (α-position) display distinctive downfield chemical shifts at 3.70-3.72 parts per million due to the deshielding effect of the electronegative sulfate group [28] [29]. These protons appear as triplets due to coupling with the neighboring β-methylene group. The β-methylene protons resonate at 1.60-1.65 parts per million as complex multiplets reflecting their intermediate environment between the polar headgroup and the hydrophobic chain.
Concentration-dependent chemical shift changes provide insights into micellization processes [30] [29]. Below the critical micelle concentration, sodium dodecyl sulfate exists as individual monomers with characteristic chemical shift patterns. Above the critical micelle concentration, chemical shifts change due to the altered magnetic environment within micellar aggregates, with headgroup protons experiencing different shielding effects compared to monomeric species.
Two-dimensional nuclear Overhauser enhancement spectroscopy reveals spatial relationships between protons in micellar systems [31] [32]. In monomeric systems below the critical micelle concentration, diagonal and cross peaks exhibit opposite signs compared to micellar systems above the critical micelle concentration. These spectroscopic differences reflect changes in molecular tumbling rates and correlation times associated with aggregation.
Pulsed field gradient NMR diffusion measurements provide complementary information about molecular mobility and association [33] [29]. The diffusion coefficients of sodium dodecyl sulfate molecules decrease upon micelle formation, with the extent of change reflecting the degree of association and micelle size. This technique enables determination of critical micelle concentration values through analysis of diffusion coefficient changes and permits calculation of aggregation numbers through quantitative analysis of mobility changes.
Flammable;Corrosive;Irritant